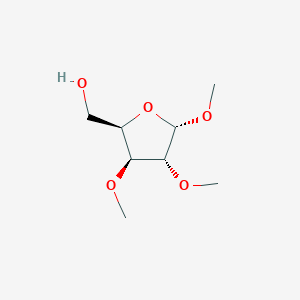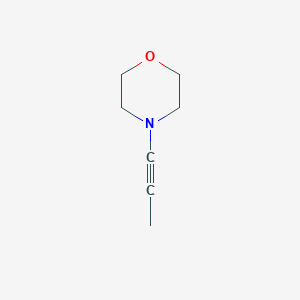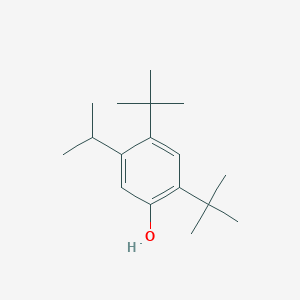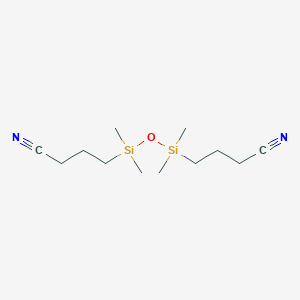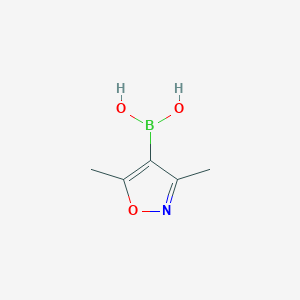
3,5-二甲基异恶唑-4-硼酸
描述
3,5-Dimethylisoxazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives with diverse chemical functionalities and has been explored in different chemical reactions and conditions.
Synthesis Analysis
The synthesis of 3,5-Dimethylisoxazole derivatives has been reported through various methods. For instance, 3-Amino-4,5-dimethylisoxazole was prepared from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid with key features including DBU treatment and the use of acetohydroxamic acid as an N-protected hydroxylamine equivalent, providing the title compound in reasonable overall yield . Additionally, 3,5-Dimethylisoxazole was alkylated to give 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, with the possibility of obtaining di- and tri-alkylated products .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylisoxazole derivatives has been studied using various spectroscopic methods. For example, the molecular structure and resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid, a related compound, were studied using nuclear magnetic resonance (NMR) spectroscopy, revealing different resonance states under varying temperatures . Additionally, the crystal structure, vibrational spectra, and DFT simulations of the same compound were investigated, providing insights into its conformer forms and geometric parameters .
Chemical Reactions Analysis
3,5-Dimethylisoxazole has been shown to participate in a variety of chemical reactions. It reacts with methyl benzoate to form 3-methyl-5-(benzoylmethyl)isoxazole and with ketones and aldehydes to yield 3-methyl-5-(2-hydroxyalkyl)isoxazoles regiospecifically . The compound also undergoes hydrogen isotope exchange in strongly acidic media, which has implications for its reactivity in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylisoxazole derivatives have been characterized by various techniques. For instance, a series of barbituric acid derivatives were synthesized and their liquid crystal properties were explored, showing that some derivatives exhibited enantiotropic thermotropic liquid crystalline mesophases . The stability of 5,5-Dimethyl-1,4,2-dioxazoles, which protect both NH and OH moieties in a nonprotic form, was also studied, demonstrating their stability under a wide variety of reaction conditions .
科学研究应用
同位素交换和亲电取代
3,5-二甲基异恶唑在酸性介质中发生同位素交换。这种交换在 C4 位置尤为显着。Setkina 和 Sokolov (1964) 的研究重点介绍了异恶唑环在硫酸中的反应性降低,从而深入了解了该化合物的亲电取代反应。
烷基化过程
3,5-二甲基异恶唑与钠酰胺的烷基化产生 3-甲基-5-烷基异恶唑,可进一步加工成仲烷基和叔烷基。由Kashima 等人 (1973)研究的这一过程还考察了这些异恶唑的氢解和水解。
钯催化的交叉偶联
3,5-二甲基-4-碘代异恶唑已用于与芳基硼酸和有机锡烷的钯催化偶联,以形成 4-芳基-3,5-二甲基异恶唑。异恶唑环的独特性质被用于将这些化合物转化为 3-芳基-2,4-戊二酮,正如Labadie (1994)所探讨的那样。
β-二酮的合成
3,5-二甲基异恶唑可以进行区域选择性金属化和烷基化,以合成二取代异恶唑和相应的 β-二酮。Brunelle (1981)讨论了首先在 5-甲基上进行烷基化,然后在 3-甲基上进行烷基化。
光电子角分布
已经研究了异恶唑的光电子光谱,包括 3,5-二甲基异恶唑,揭示了它们的电子特性和光谱行为。Kobayashi 等人 (1982)将异恶唑与相关化合物进行比较,以了解它们的电子结构。
与羰基化合物的反应
3,5-二甲基异恶唑与羰基化合物反应,根据反应的羰基化合物产生各种产物。由Kashima 等人 (1976)研究的这一过程包括形成 3-甲基-5-(苯甲酰甲基)异恶唑和其他衍生物。
抗真菌活性
通过铃木反应合成的新型 3,4,5-三芳基异恶唑衍生物,包括来自 3,5-二甲基异恶唑的衍生物,已对其抗真菌特性进行了探索。Shetty、Shafi 和 Kuberan (2013)重点关注对各种病原体的抗真菌活性。
降血糖活性
虽然与药理学有关,但值得注意的是,3,5-二甲基异恶唑因其降血糖活性而受到研究,表明其潜在的治疗应用。Dulin 和 Gerritsen (1963)讨论了它与其他化合物的效力比较。
结构和光谱分析
对 3,5-二甲基异恶唑进行了全面的结构和光谱分析,包括计算研究,提供了对其分子性质的见解。Kavitha 和 Velraj (2016)提供了有关其电子和结构特征的详细信息。
光异构化研究
已经探索了 3,5-二甲基异恶唑的光化学,特别是它在紫外激光照射下的行为。Nunes、Reva 和 Fausto (2013)研究了各种光产物和中间体的形成,包括腈叶立德。
安全和危害
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370237 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylisoxazole-4-boronic acid | |
CAS RN |
16114-47-9 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


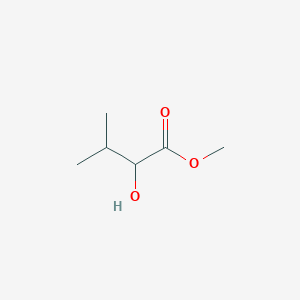
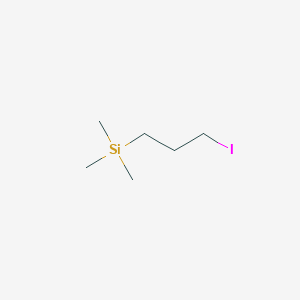



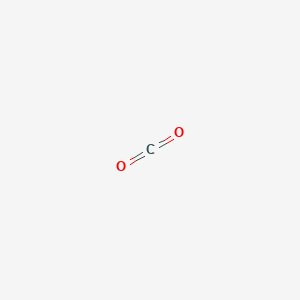
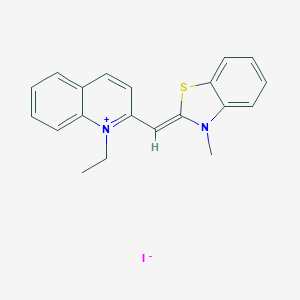
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
